molecular formula C24H23N3O6S B2873280 ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-16-6

ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2873280
CAS No.: 864975-16-6
M. Wt: 481.52
InChI Key: ISIYGOMMOPHWCQ-IZHYLOQSSA-N
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Description

Ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a fused bicyclic core structure with a 1,3-benzothiazole scaffold. The compound features a (2Z)-configured imino linkage to a 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group, a 2-methoxyethyl substituent at position 3, and an ethyl carboxylate moiety at position 4. The dioxopyrrolidinyl group may enhance solubility or modulate target binding, while the methoxyethyl chain could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-3-33-23(31)16-7-8-18-19(14-16)34-24(26(18)11-12-32-2)25-22(30)15-5-4-6-17(13-15)27-20(28)9-10-21(27)29/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIYGOMMOPHWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • Unlike di-aryl-substituted imidazo-benzothiazoles , the target compound lacks fused heterocyclic rings, which may reduce steric hindrance and alter binding modes.
  • Compared to ’s derivative, the methoxyethyl substituent in the target compound replaces a bulkier phenyl group, possibly enhancing membrane permeability.

Activity Analysis :

  • Di-aryl-substituted imidazo-benzothiazoles exhibit broad activity due to aromatic stacking interactions, whereas the target compound’s methoxyethyl group may limit antibacterial efficacy .

Pharmacological Potential

  • Competitive Advantages : Higher solubility than riluzole and reduced toxicity compared to di-aryl-imidazo derivatives.

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